molecular formula C11H13N B1204517 2-Aminobenzonorbornene CAS No. 58742-04-4

2-Aminobenzonorbornene

Cat. No.: B1204517
CAS No.: 58742-04-4
M. Wt: 159.23 g/mol
InChI Key: NVPNUMDAUYTNLJ-UHFFFAOYSA-N
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Description

2-Aminobenzonorbornene is a norbornene derivative featuring an amino (-NH₂) group at the 2-position of the benzo-fused norbornene scaffold. Norbornene derivatives are bicyclic compounds with a bridged structure, offering unique stereochemical and electronic properties due to their rigid frameworks.

Properties

CAS No.

58742-04-4

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine

InChI

InChI=1S/C11H13N/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6,12H2

InChI Key

NVPNUMDAUYTNLJ-UHFFFAOYSA-N

SMILES

C1C2CC(C1C3=CC=CC=C23)N

Canonical SMILES

C1C2CC(C1C3=CC=CC=C23)N

Synonyms

2-aminobenzonorbornene
2-aminobenzonorbornene, (exo, 1alpha,2alpha,4alpha)-isomer
endo-2-aminobenzonorbornene
exo-2-aminobenzonorbornene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The position and nature of substituents significantly influence the reactivity and applications of norbornene derivatives:

Compound Substituent Position/Group Key Structural Features
2-Aminobenzonorbornene Amino (-NH₂) at C2 Electron-rich site for nucleophilic reactions; potential for hydrogen bonding
7-Formylbenzonorbornadiene Formyl (-CHO) at C7 Electrophilic carbonyl group; forms stable isomers under acidic conditions
5-Norbornene-2-carboxylic acid Carboxylic acid (-COOH) at C2 Acidic proton; used in esterification and polymer synthesis

Key Insight: The 2-amino group imparts basicity and nucleophilicity to 2-Aminobenzonorbornene, contrasting with the electrophilic character of 7-formyl derivatives and the acidic properties of carboxylic acid analogs.

Reactivity and Stability

  • 7-Formylbenzonorbornadiene: Exhibits isomerization under acidic conditions, favoring thermodynamically stable forms .
  • 5-Norbornene-2-carboxylic acid: Demonstrates stability in ester forms (e.g., 2-ethyl-2-adamantyl ester), which are used as photoacid generators in polymers .
  • 2-Aminobenzonorbornene: The amino group likely increases solubility in polar solvents but may render the compound susceptible to oxidation or dimerization.

Data Table : Reactivity Trends

Compound Stability Under Acidic Conditions Susceptibility to Oxidation
7-Formylbenzonorbornadiene Moderate (isomerizes) Low (carbonyl stable)
5-Norbornene-2-carboxylic acid High (stable esters) Moderate (acid-sensitive)
2-Aminobenzonorbornene Hypothetically low High (amino group reactive)

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